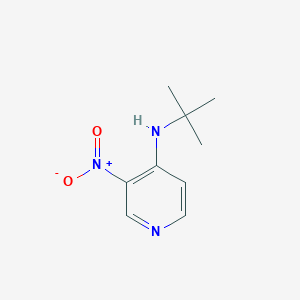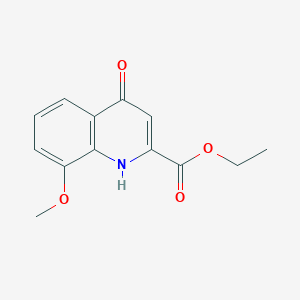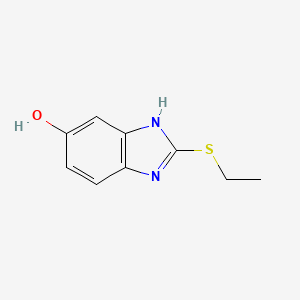
2-ethylsulfanyl-3H-benzimidazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfanyl-3H-benzimidazol-5-ol is a chemical compound with the molecular formula C9H10N2OS It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-3H-benzimidazol-5-ol typically involves the reaction of 2-mercapto-1H-benzimidazole with ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethylsulfanyl-3H-benzimidazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-ethylsulfanyl-3H-benzimidazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-ethylsulfanyl-3H-benzimidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to a disruption of metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazol-6-ol: Lacks the ethylthio group, which may result in different chemical and biological properties.
2-Mercapto-1H-benzimidazole: Contains a thiol group instead of the ethylthio group, leading to different reactivity and applications.
1H-Benzimidazol-6-ol, 2-methylthio-: Similar structure but with a methylthio group instead of an ethylthio group, which can affect its chemical behavior and biological activity.
Uniqueness
2-ethylsulfanyl-3H-benzimidazol-5-ol is unique due to the presence of the ethylthio group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H10N2OS |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
2-ethylsulfanyl-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2OS/c1-2-13-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3,(H,10,11) |
Clé InChI |
ZQBDQTSBJMYKAW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)O |
SMILES canonique |
CCSC1=NC2=C(N1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


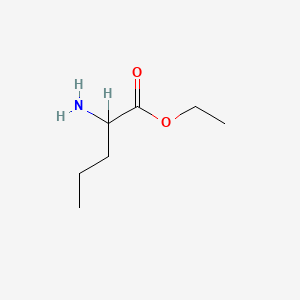
![1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1633794.png)




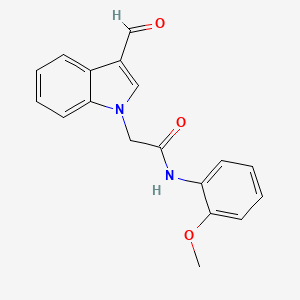
![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)


